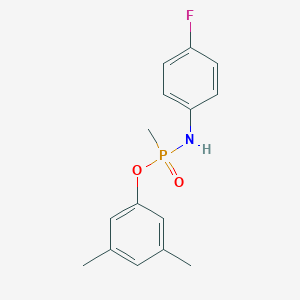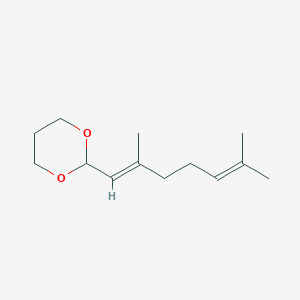
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ belongs to a class of compounds known as quinolinecarboxamides, which have been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit activity against a range of other diseases, including viral infections, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory, antiviral, and neuroprotective effects. N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has also been shown to modulate the activity of several neurotransmitters, including serotonin and dopamine, which are involved in mood regulation and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages as a compound for scientific research. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. Additionally, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit good stability and solubility, making it suitable for a range of experimental conditions. However, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of new cancer therapies based on N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide and its potential applications in other areas of research, such as inflammation and neurodegenerative disorders. Finally, the development of new synthetic methods for N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide and related compounds may lead to improved yields and purity, making these compounds more accessible for scientific research.
Synthesemethoden
The synthesis of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide involves the reaction of 2-thiophenecarboxylic acid with cyclopropylamine to form 2-(2-thienyl)cyclopropylamine. This intermediate is then reacted with 4-chloroquinoline to form the final product, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide. The synthesis of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been optimized to provide high yields and purity, making it a suitable compound for scientific research.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(18-11-7-8-11)13-10-15(16-6-3-9-21-16)19-14-5-2-1-4-12(13)14/h1-6,9-11H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWHZOGXOUBJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)


![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)

![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)

